molecular formula C21H23N5O6 B1384173 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate CAS No. 63660-23-1

2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate

Cat. No. B1384173
CAS RN: 63660-23-1
M. Wt: 441.4 g/mol
InChI Key: LIOWMNSJEHKBBW-RRFJBIMHSA-N
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Description

Synthesis Analysis

2’-Deoxy-N-(2-methyl-1-oxopropyl)-guanosine is used to prepare methylene carboxamide-linked dinucleotides as HIV-1 nucleocapsid protein NCp7 inhibitors . It’s a modified nucleoside that can be used as an antiviral agent .


Molecular Structure Analysis

The molecular structure of “2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate” is complex and allows for diverse studies in fields like drug discovery and molecular biology.

Scientific Research Applications

Formation Mechanism and Intermediates

A study explored the mechanism of formation of 2'-deoxy-oxanosine from 2'-deoxyguanosine, using methyl derivatives of guanosine. An intermediate diazoate derivative of guanosine was isolated, providing insights into the reaction pathway (Suzuki et al., 2000).

Synthesis of Derivatives

3′-Amino-3′-deoxyguanosine, a derivative of guanosine, was synthesized from guanosine, indicating a pathway for creating modified nucleosides (Zhang, Cui, & Zhang, 2003).

Diastereoselective Synthesis

Research on the diastereoselective synthesis of (2'R)-2'-deoxy[2'-2H]guanosine from 2'-bromo-2'-deoxy-N2-Isobutyryl-3',5'-O-TIPDS-guanosine revealed an efficient method for creating specific nucleoside analogs (Kawashima et al., 2000).

Alkaline Hydrolysis Mechanisms

The study of alkaline hydrolysis of methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates contributed to understanding the chemical behavior of related compounds (Bowden & Byrne, 1996).

Inducers of Cellular Differentiation

8-Substituted guanosine and 2'-deoxyguanosine derivatives were synthesized and tested as potential inducers for the differentiation of Friend murine erythroleukemia cells, suggesting therapeutic applications (Lin, Cheng, Ishiguro, & Sartorelli, 1985).

Detection of Mutagens and Carcinogens

A study developed a method using a fluorescent derivative of guanosine to screen for environmental mutagens and carcinogens, demonstrating the utility of modified nucleosides in environmental testing (Kasai et al., 1984).

properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWMNSJEHKBBW-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979888
Record name 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate

CAS RN

63660-23-1
Record name Guanosine, 2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63660-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063660231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
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